molecular formula C19H12ClN3O2 B2907436 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 921100-95-0

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No. B2907436
CAS RN: 921100-95-0
M. Wt: 349.77
InChI Key: HUIFAHKFCVLDLF-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide, also known as OXA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OXA is a derivative of the naphthalene carboxamide family and is known for its unique properties, including its ability to selectively inhibit the protein-protein interactions (PPIs) that are involved in various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is its selectivity for PPIs, which makes it a valuable tool for studying the role of these interactions in various biological processes. However, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide also has some limitations, including its relatively low potency and the potential for off-target effects.

Future Directions

There are several future directions for the study of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide. One area of research is the development of more potent derivatives of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide that can be used as therapeutic agents. Another area of research is the identification of new PPI targets that can be selectively inhibited by N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide. Additionally, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide may have potential applications in the development of new diagnostic tools for various diseases.

Synthesis Methods

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves a multi-step process that begins with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzonitrile to form the corresponding amide, which is further reacted with hydrazine to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole compound with naphthalene-2-carboxylic acid.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is in the field of drug discovery, where it is being investigated as a potential therapeutic agent for various diseases. N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has been shown to selectively inhibit PPIs that are involved in various biological processes, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIFAHKFCVLDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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